molecular formula C11H9NO3 B13837954 3-Hydroxy-1-indol-3-yl-propane-1,2-dione

3-Hydroxy-1-indol-3-yl-propane-1,2-dione

Cat. No.: B13837954
M. Wt: 203.19 g/mol
InChI Key: RIRLLZBYBIQRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-1-indol-3-yl-propane-1,2-dione is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole ring fused with a propane-1,2-dione moiety, making it a versatile molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic routes have been explored for the preparation of 3-Hydroxy-1-indol-3-yl-propane-1,2-dione. One common method involves the condensation of indolylmagnesium bromide with 2-acetoxy-propionyl chloride, followed by oxidation with bismuth oxide . Another approach includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to yield the desired indole derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-indol-3-yl-propane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-indol-3-yl-propane-1,2-dione stands out due to its unique combination of the indole ring and propane-1,2-dione moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-hydroxy-1-(1H-indol-3-yl)propane-1,2-dione

InChI

InChI=1S/C11H9NO3/c13-6-10(14)11(15)8-5-12-9-4-2-1-3-7(8)9/h1-5,12-13H,6H2

InChI Key

RIRLLZBYBIQRFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.